molecular formula C12H12N4O B1446267 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone CAS No. 1858251-88-3

2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Cat. No.: B1446267
CAS No.: 1858251-88-3
M. Wt: 228.25 g/mol
InChI Key: SBVWRAIVDXGTMN-UHFFFAOYSA-N
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Description

2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone is a compound that belongs to the class of azido ketones. It features an indole ring system, which is a significant heterocyclic structure found in many natural products and pharmaceuticals. The presence of the azido group makes this compound particularly interesting for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone typically involves the introduction of the azido group into an indole derivative. One common method is the reaction of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone with a suitable azide source, such as sodium azide, under appropriate conditions. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the azide substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different functionalized indole derivatives.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azido group.

    Dimethylformamide (DMF): Common solvent for the azide substitution reaction.

    Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various indole derivatives and triazoles.

    Medicine: Indole derivatives are known for their pharmacological properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone largely depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The molecular targets and pathways involved would vary based on the specific application and the resulting products.

Comparison with Similar Compounds

Similar Compounds

    1-(1,2-Dimethyl-1H-indol-3-yl)ethanone: The parent compound without the azido group.

    2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate: Another azido compound with a different heterocyclic structure.

Uniqueness

2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone is unique due to the combination of the indole ring and the azido group, which allows for a wide range of chemical transformations and applications. The presence of the azido group provides versatility in synthetic chemistry, enabling the formation of various functionalized products.

Properties

IUPAC Name

2-azido-1-(1,2-dimethylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-8-12(11(17)7-14-15-13)9-5-3-4-6-10(9)16(8)2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVWRAIVDXGTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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